![molecular formula C9H7N5 B8611381 9-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-23-0](/img/structure/B8611381.png)
9-Methyltetrazolo[1,5-a]quinoxaline
描述
9-Methyltetrazolo[1,5-a]quinoxaline is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Characterization
The synthesis of 9-methyltetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with tetrazole precursors. Various methodologies have been developed to optimize yields and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions. Characterization of synthesized compounds is usually performed using spectroscopic methods including IR, NMR, and mass spectrometry to confirm structural integrity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines. In a study evaluating quinoxaline derivatives, certain tetrazolo[1,5-a]quinoxaline compounds demonstrated IC50 values lower than that of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxaline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound 6 | HCT-116 (Colorectal) | 0.05 | |
Compound 14 | HCT-116 (Colorectal) | 0.07 | |
Doxorubicin | HCT-116 (Colorectal) | 0.76 |
Antimicrobial Properties
This compound and its derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown these compounds to be effective against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 6.25 | |
Compound B | E. coli | 12.5 |
Antiviral Activity
Research indicates that some derivatives of this compound possess antiviral properties. These compounds have been evaluated for their effectiveness against viruses such as influenza and HIV, showing promising results in inhibiting viral replication .
Materials Science
Beyond biological applications, this compound derivatives are being explored in materials science. Their unique electronic properties make them suitable candidates for use in organic semiconductors and luminescent materials. The incorporation of these compounds into polymer matrices has been investigated for potential applications in optoelectronic devices .
Chemical Synthesis
The tetrazole moiety in these compounds serves as a versatile building block for further chemical modifications. It can participate in various coupling reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the synthesis of more complex molecular architectures .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 9-Methyltetrazolo[1,5-a]quinoxaline?
The synthesis typically involves cyclization reactions. One method uses sodium azide (NaN₃) with 2-chloro-3-methylquinoxaline in dimethylformamide (DMF) at 60–80°C, yielding the tetrazole ring via nucleophilic substitution (SNAr). For example, substituting the chlorine atom in 2-chloro-3-methylquinoxaline with an azide group under thermal conditions (60–80°C, 2–26 h) achieves the target compound . Alternative routes include multicomponent reactions using hydrazine, carbonyl derivatives, and TMS-azide to form the tetrazole core in a single step .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., δ 8.5–8.7 ppm for aromatic protons adjacent to the tetrazole ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 213.1014 for C₁₁H₁₁N₅) .
- IR Spectroscopy : Peaks at ~1350–1450 cm⁻¹ indicate C-N stretching in the tetrazole ring .
- Chromatography : TLC (Rf values) and column chromatography (cHex/EtOAc eluents) monitor reaction progress and purity .
Q. What biological activities are associated with this compound?
The compound exhibits anticonvulsant and neuroprotective effects via GABAₐ receptor modulation . It also inhibits phosphodiesterases (PDE4, PDE9, PDE10A) and kinases (SK2, PIM), suggesting potential in neurodegenerative disease research . Structure-activity relationship (SAR) studies highlight its role as a benzodiazepine receptor antagonist, with methyl substituents enhancing metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key factors include:
- Temperature : Prolonged heating (26 h at 60°C) increases azide substitution efficiency .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to better stabilization of intermediates .
- Catalysts : Base additives (e.g., KOH) improve nucleophilic substitution in halogenated precursors .
- Workup : Dry-load purification on Celite with gradient elution (cHex → EtOAc) minimizes byproducts .
Q. How do substituents influence the biological activity of tetrazoloquinoxalines?
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance receptor binding affinity (e.g., 4-CF₃ derivatives show 10× higher PDE10A inhibition vs. methyl analogs) .
- Hydrophobic Substituents (e.g., isopropyl) : Improve blood-brain barrier penetration, critical for CNS-targeted applications .
- Fluorinated Chains : Long perfluoroalkyl groups (e.g., C₈F₁₇) increase lipophilicity but may reduce aqueous solubility .
Q. How to resolve contradictions in reported biological data for tetrazoloquinoxalines?
Discrepancies in receptor affinity (e.g., GABAₐ vs. adenosine receptors) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) .
- Isomerism : Regioisomeric byproducts (e.g., 4-methyl vs. 5-methyl) can skew activity profiles .
- Purity : Impurities from incomplete cyclization (e.g., residual azide intermediates) alter pharmacological outcomes . Validate purity via HPLC (>95%) before biological testing.
Q. What green chemistry approaches are applicable to tetrazoloquinoxaline synthesis?
- Solvent-Free Reactions : Use of glycerol as a recyclable solvent reduces waste .
- Catalytic Methods : I₂-catalyzed sp³/sp² C-H cross-dehydrogenative coupling minimizes metal residues .
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 h) and energy consumption .
Q. How can computational modeling guide the design of tetrazoloquinoxaline derivatives?
- Docking Studies : Predict binding modes to PDE10A (PDB: 3TNF) or GABAₐ receptors (PDB: 6HUP) using AutoDock Vina .
- QSAR Models : Correlate logP values with BBB permeability using Molinspiration or SwissADME .
- DFT Calculations : Optimize substituent electronic effects (e.g., HOMO-LUMO gaps for redox-active derivatives) .
Q. What are the challenges in achieving high purity for in vivo studies?
- Byproduct Formation : Residual azides or uncyclized intermediates require rigorous chromatography (≥3 column runs) .
- Hygroscopicity : Tetrazole rings absorb moisture; store compounds under argon with molecular sieves .
- Crystallization : Slow evaporation from EtOAc/hexane mixtures yields single crystals for XRD validation .
Q. What novel applications are emerging for tetrazoloquinoxalines in drug development?
- Anticancer Agents : Dual kinase-phosphodiesterase inhibition (e.g., PIM/PDE4) synergizes with chemotherapy .
- Neuroprotection : SK2 channel inhibition reduces neuronal apoptosis in Parkinson’s models .
- Antimicrobials : Quinoxaline core modifications target bacterial topoisomerases (e.g., E. coli DNA gyrase) .
属性
CAS 编号 |
61148-23-0 |
---|---|
分子式 |
C9H7N5 |
分子量 |
185.19 g/mol |
IUPAC 名称 |
9-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-3-2-4-7-9(6)14-8(5-10-7)11-12-13-14/h2-5H,1H3 |
InChI 键 |
HSMPTUOTXUMVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=CC3=NN=NN32 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。